![molecular formula C17H24N2O4 B1520473 Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate CAS No. 1235440-57-9](/img/structure/B1520473.png)
Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1235440-57-9 . It has a molecular weight of 320.39 . The compound is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The molecular formula of this compound is C17H24N2O4 . The InChI code for this compound is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-5-8-14(19)11-22-15(20)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11,18H2,1-3H3 .Aplicaciones Científicas De Investigación
Copper(II)-Radical Ferromagnetic Exchange Studies
Research by Speier et al. (1996) involved the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper, exhibiting strong copper(II)−radical ferromagnetic exchange. This study is indicative of the chemical behavior of tert-butylated compounds in the presence of metal ions, which may be relevant for understanding the reactivity of similar structures (Speier, Csihony, Whalen, & Pierpont, 1996).
Synthesis of Aromatic Polyamides
Yang, Hsiao, and Yang (1999) synthesized aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone. This research illustrates the application of tert-butylated precursors in polymer science, showcasing methods for creating materials with potentially valuable physical properties (Yang, Hsiao, & Yang, 1999).
Metabolism of tert-Butylated Compounds
Walde and Scheline (2009) investigated the metabolism of p-tert-butyltoluene in rats and guinea pigs, revealing the oxidative pathways to alcohol and carboxylic acid derivatives. Though not directly related, understanding the metabolic pathways of tert-butylated compounds can provide insights into their biodegradability and potential biomedical applications (Walde & Scheline, 2009).
Synthesis and Catalysis with tert-Butylmethylphosphino Groups
Imamoto et al. (2012) prepared rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work highlights the catalytic potential of tert-butylated ligands in synthesizing chiral pharmaceutical ingredients, demonstrating their utility in asymmetric synthesis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Synthesis of tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate
Zhang et al. (2018) presented a synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs. This research underscores the importance of tert-butylated compounds in the synthesis of pharmaceuticals, providing a methodological framework for developing novel therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Propiedades
IUPAC Name |
tert-butyl 2-[(3-aminobenzoyl)oxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-5-8-14(19)11-22-15(20)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPIOAMZSNTQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145456 | |
| Record name | 1,1-Dimethylethyl 2-[[(3-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate | |
CAS RN |
1235440-57-9 | |
| Record name | 1,1-Dimethylethyl 2-[[(3-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-[[(3-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



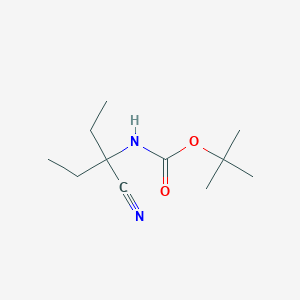
![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)
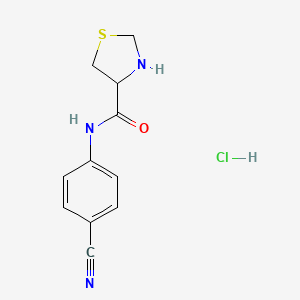
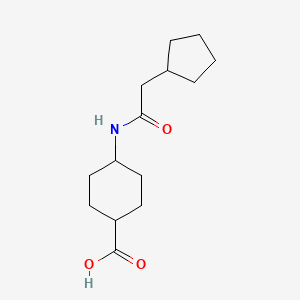
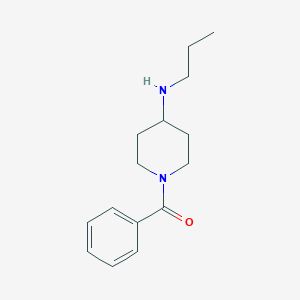
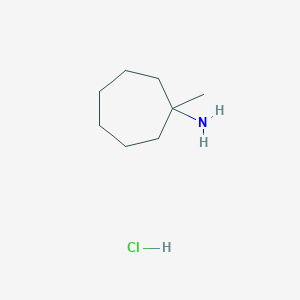
![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)
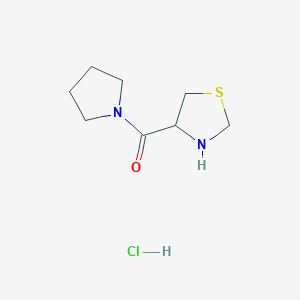
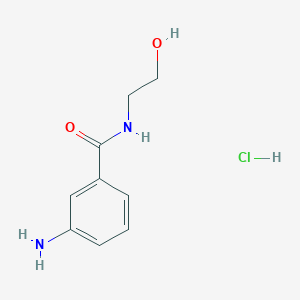
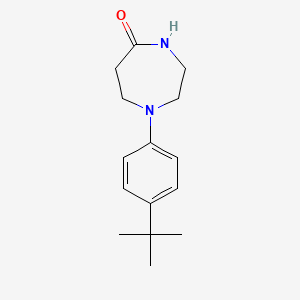
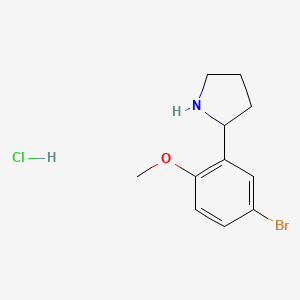
![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)